1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine
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Overview
Description
1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The benzyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Piperidine Formation: The brominated and fluorinated benzyl compound is then reacted with piperidine under specific conditions to form the piperidine derivative.
Dimethylation: Finally, the piperidine derivative is dimethylated to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be carried out using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a probe to investigate molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the benzyl ring can influence the compound’s binding affinity and selectivity towards its targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-(3-Bromo-5-fluorobenzyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
3-Bromo-5-fluorobenzyl bromide: This compound shares the same benzyl ring substitution pattern but lacks the piperidine and dimethylamine groups.
3-Bromo-5-fluorobenzyl alcohol: This compound has a hydroxyl group instead of the piperidine and dimethylamine groups.
3-Bromo-5-fluorobenzaldehyde: This compound has an aldehyde group instead of the piperidine and dimethylamine groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20BrFN2 |
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Molecular Weight |
315.22 g/mol |
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H20BrFN2/c1-17(2)14-3-5-18(6-4-14)10-11-7-12(15)9-13(16)8-11/h7-9,14H,3-6,10H2,1-2H3 |
InChI Key |
HCSMNJNOZSJIAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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